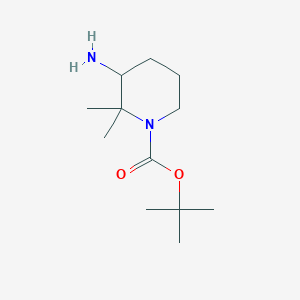

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate

Description

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, an amino group at the 3-position, and two methyl substituents at the 2-position of the piperidine ring. This compound is primarily used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, leveraging its Boc group for temporary amine protection and its dimethyl substituents for steric modulation . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

tert-butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-7-9(13)12(14,4)5/h9H,6-8,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPUODUBNLFENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCCN1C(=O)OC(C)(C)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of 3-amino-2,2-dimethylpiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H24N2O2

Molecular Weight : 228.33 g/mol

CAS Number : 1803606-40-7

The compound features a tert-butyl group, an amino group, and two methyl groups on the piperidine ring. These structural characteristics contribute to its lipophilicity and potential biological activity.

Chemistry

- Intermediate in Organic Synthesis : tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

- Enzyme Mechanisms : The compound is employed in studies investigating enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it valuable in biochemical research.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic properties, particularly in neuropharmacology and cancer treatment. Its structural features allow it to interact with biological systems effectively.

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research has shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain analogs have demonstrated the ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis.

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, potentially modulating receptors involved in neuroprotection or neurodegeneration. This interaction could lead to beneficial effects in treating neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The findings indicated that these compounds could induce apoptosis through specific molecular pathways, suggesting similar potential for this compound .

Case Study 2: Neuropharmacological Research

In another experimental study, researchers investigated the interaction of piperidine derivatives with dopamine receptors. The results indicated that these compounds could enhance binding affinity to specific receptors in the central nervous system, which may lead to therapeutic applications in treating disorders like Parkinson's disease .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the nature of the target. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate

- Structure: Contains a methanesulfonamido (-SO₂NHMe) group at the 3-position instead of an amino (-NH₂) group.

- Key Differences :

- Applications : Used in protease inhibitor syntheses due to sulfonamide’s electron-withdrawing properties .

tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate

- Structure: Features a 5-amino-pyrazole substituent at the 2-position.

- Key Differences :

- Applications: Potential use in heterocyclic drug discovery, particularly in kinase inhibitors .

tert-Butyl (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate

Functional Group Modifications

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate

- Structure: Substitutes the 3-amino group with a 1-aminoethyl chain.

- Similarity score: 0.96 (compared to the target compound) .

- Applications : Intermediate in peptidomimetic syntheses .

tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate

- Structure: Replaces the 3-amino group with a hydroxyl (-OH) group.

- Key Differences: The hydroxyl group enables hydrogen bonding but lacks the nucleophilicity of the amino group, limiting its use in coupling reactions. Dimethyl groups at the 2-position mirror the steric profile of the target compound .

- Applications : Precursor for hydroxylated bioactive molecules .

Comparative Data Table

Biological Activity

tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxylate (CAS No. 1526660-19-4) is a piperidine derivative with significant potential in biological research and pharmaceutical applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in enzyme inhibition and receptor ligand studies.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. It can function as both an inhibitor and an activator depending on the target enzyme or receptor. This dual functionality is critical in therapeutic contexts, particularly in the modulation of pathways associated with inflammation and immune responses.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Receptor Interaction

The compound shows promise as a ligand for various receptors, including muscarinic acetylcholine receptors, which play a role in cognitive functions and could be targeted in Alzheimer's disease therapies.

Study 1: Inhibition of Inflammatory Pathways

In a study examining the effects of this compound on inflammation, mice were administered varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). The levels of interleukin-6 (IL-6) were measured post-treatment. The results indicated a dose-dependent reduction in IL-6 levels, suggesting effective modulation of inflammatory pathways through enzyme inhibition.

| Dose (mg/kg) | IL-6 Level Reduction (%) |

|---|---|

| 33 | 25 |

| 100 | 45 |

| 300 | 60 |

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The compound was shown to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents. This effect was attributed to its ability to inhibit apoptotic signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Activity |

|---|---|---|

| tert-Butyl 3-amino-2,2-dimethylpiperidine-1-carboxamide | Amide derivative | Enzyme inhibition |

| tert-Butyl 3-amino-2,2-dimethylpiperidine hydrochloride | Salt form | Receptor binding |

| tert-Butyl 3-amino-2,2-dimethylpiperidine methyl ester | Ester derivative | Biological activity modulation |

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR confirm functional groups and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in NMR .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]+ = 229.19 for CHNO) .

- HPLC with UV/ELSD detection : Quantifies purity (>95%) and detects polar impurities. A C18 column with acetonitrile/water gradients is recommended .

How should researchers address missing ecological toxicity data for risk assessment?

Advanced Research Question

When empirical toxicity data (e.g., EC, LC) are unavailable:

- Use QSAR models (e.g., EPA’s ECOSAR) to predict acute/chronic toxicity based on structural analogs .

- Conduct microtoxicity assays with Vibrio fischeri or Daphnia magna to estimate aquatic toxicity.

- Evaluate bioaccumulation potential via logP calculations (e.g., predicted logP = 1.2 for this compound) . Document uncertainties and recommend containment protocols (e.g., waste neutralization) in publications .

What are the key storage and handling protocols to maintain compound stability?

Basic Research Question

- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent hydrolysis or oxidation .

- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol (10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/respiratory irritation .

What methodologies are used to study this compound’s role in enzyme inhibition?

Advanced Research Question

- Kinetic assays : Measure IC values via fluorogenic substrates (e.g., for proteases) under varying inhibitor concentrations .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to target enzymes like kinases .

- Molecular docking (AutoDock Vina) : Predicts binding modes to active/allosteric sites. Validate with mutagenesis studies (e.g., Ala-scanning of catalytic residues) .

How do protecting groups enhance synthetic efficiency for derivatives of this compound?

Basic Research Question

The tert-butyl carbamate (Boc) group protects the piperidine nitrogen during subsequent reactions (e.g., amide coupling). Deprotection with HCl/dioxane (4 M, 0°C) yields the free amine for further functionalization. Alternative groups (Fmoc, Cbz) offer orthogonal protection strategies for multi-step syntheses .

What computational tools predict physicochemical properties relevant to drug discovery?

Advanced Research Question

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 154.9 Ų for [M+H]+) via MOBCAL guide ion mobility spectrometry method development .

- logP/logD : Use SwissADME or MarvinSuite to estimate lipophilicity for blood-brain barrier penetration studies .

- pK Prediction (ADMET Predictor) : Identifies protonation states affecting solubility and binding (e.g., piperidine amine pK ≈ 10.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.